
22-Oxooctacosyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Oxooctacosyl acetate is an organic compound with the molecular formula C₃₀H₅₈O₃ It is a derivative of octacosanol, a long-chain fatty alcohol, and is characterized by the presence of an acetate group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Oxooctacosyl acetate typically involves the esterification of 22-oxooctacosanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
22-Oxooctacosyl acetate undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of 22-oxooctacosanoic acid.
Reduction: Formation of 22-hydroxyoctacosyl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
22-Oxooctacosyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 22-Oxooctacosyl acetate is primarily related to its ability to interact with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
Octacosanol: A long-chain fatty alcohol with similar structural features but lacking the acetate and ketone groups.
Octacosanoic acid: A long-chain fatty acid with a similar carbon backbone but different functional groups.
Uniqueness
22-Oxooctacosyl acetate is unique due to the presence of both an acetate ester and a ketone functional group. This combination of functional groups imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
138441-85-7 |
|---|---|
Molecular Formula |
C30H58O3 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
22-oxooctacosyl acetate |
InChI |
InChI=1S/C30H58O3/c1-3-4-5-23-26-30(32)27-24-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-25-28-33-29(2)31/h3-28H2,1-2H3 |
InChI Key |
DNBKEPCLYSSLMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCCCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



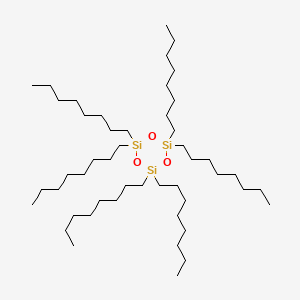
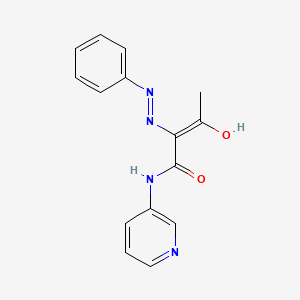

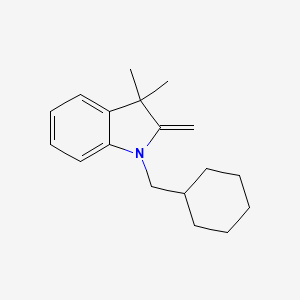
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
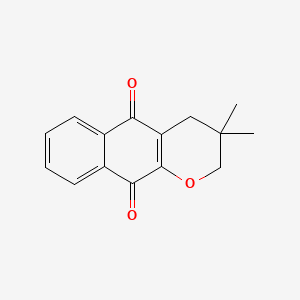
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
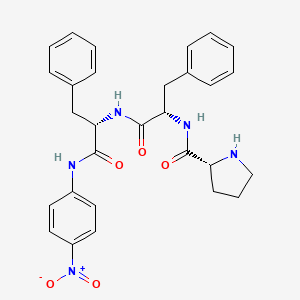
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
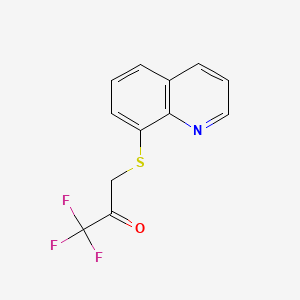

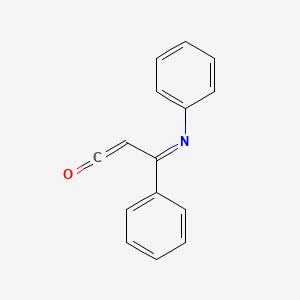
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
